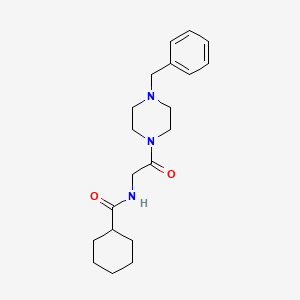
N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities, including antimicrobial, antipsychotic, and antifungal properties
Mécanisme D'action
Target of Action
Similar compounds have been observed to bind to neuronal voltage-sensitive sodium channels .
Mode of Action
It is suggested that the compound might interact with its targets, possibly neuronal voltage-sensitive sodium channels, leading to changes in the electrical activity of the neurons .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound might affect the propagation of action potentials in neurons, thereby influencing neuronal communication .
Result of Action
Based on the potential target, it can be inferred that the compound might influence neuronal communication, potentially leading to changes in the functioning of the nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxamide with 4-benzylpiperazine under specific conditions. The reaction can be carried out in the presence of a suitable coupling agent, such as carbodiimide, to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics.
Medicine: The compound's antipsychotic properties have been explored in the context of treating mental health disorders. Its ability to modulate neurotransmitter systems makes it a potential therapeutic agent for conditions such as schizophrenia and depression.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and efficacy make it a valuable component in the manufacturing of various products.
Comparaison Avec Des Composés Similaires
N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide
Uniqueness: N-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide stands out due to its unique structural features and broad spectrum of biological activities. Its ability to interact with multiple targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(15-21-20(25)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYJJKJRCMZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














